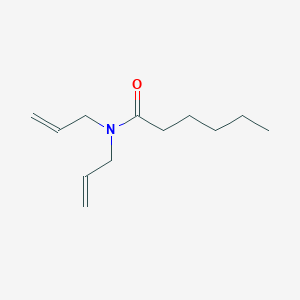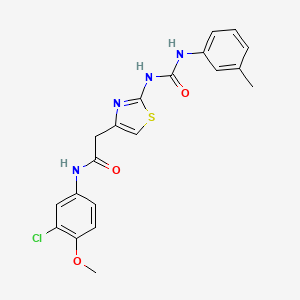
N,N-bis(prop-2-enyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(prop-2-enyl)hexanamide, also known as AEA (arachidonoylethanolamide), is an endocannabinoid compound that plays a crucial role in the regulation of various physiological and pathological processes in the human body. It is a lipid molecule that is synthesized from arachidonic acid and ethanolamine by the action of the enzyme N-acyltransferase. AEA is structurally similar to the active ingredient in cannabis, delta-9-tetrahydrocannabinol (THC), and interacts with the same receptors in the body.
Mécanisme D'action
N,N-bis(prop-2-enyl)hexanamide interacts with the cannabinoid receptors CB1 and CB2 in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, including pain, inflammation, and immune function. N,N-bis(prop-2-enyl)hexanamide also interacts with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
N,N-bis(prop-2-enyl)hexanamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N,N-bis(prop-2-enyl)hexanamide also has analgesic properties and has been shown to reduce pain in animal models of chronic pain. Additionally, N,N-bis(prop-2-enyl)hexanamide has been shown to have neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-bis(prop-2-enyl)hexanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use in lab experiments. N,N-bis(prop-2-enyl)hexanamide is a lipid molecule that is difficult to work with and can be prone to degradation. Additionally, its interactions with other receptors in the body can make it difficult to isolate its effects on a specific pathway or process.
Orientations Futures
There are several potential future directions for research on N,N-bis(prop-2-enyl)hexanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to better understand the interactions between N,N-bis(prop-2-enyl)hexanamide and other receptors in the body, which could lead to the development of more targeted therapeutic interventions.
Méthodes De Synthèse
N,N-bis(prop-2-enyl)hexanamide is synthesized in the body by the action of the enzyme N-acyltransferase. However, it can also be synthesized in the laboratory using various chemical methods. One such method involves the reaction of arachidonic acid and ethanolamine in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N,N-bis(prop-2-enyl)hexanamide has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor properties. N,N-bis(prop-2-enyl)hexanamide has also been implicated in the regulation of appetite, mood, and sleep.
Propriétés
IUPAC Name |
N,N-bis(prop-2-enyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h5-6H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASVQJEKUZMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(prop-2-en-1-yl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)

![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)